Titanium tetrakis((Z)-octadec-9-enolate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

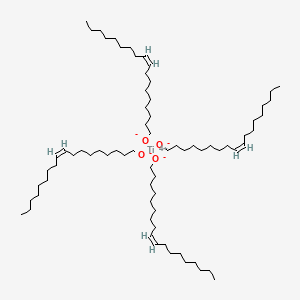

Titanium tetrakis((Z)-octadec-9-enolate) is a titanium-based organometallic compound characterized by the presence of four (Z)-octadec-9-enolate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of titanium tetrakis((Z)-octadec-9-enolate) typically involves the reaction of titanium tetrachloride with (Z)-octadec-9-enol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:

TiCl4+4(Z)-octadec-9-enol→Ti((Z)-octadec-9-enolate)4+4HCl

Industrial Production Methods: Industrial production of titanium tetrakis((Z)-octadec-9-enolate) may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to avoid impurities that could affect the compound’s performance in applications.

Chemical Reactions Analysis

Types of Reactions: Titanium tetrakis((Z)-octadec-9-enolate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and corresponding carboxylic acids.

Reduction: Reduction reactions can lead to the formation of titanium hydrides.

Substitution: Ligand exchange reactions can occur with other alcohols or carboxylic acids.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reactions are often carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide.

Major Products:

Oxidation: Titanium dioxide and (Z)-octadec-9-enoic acid.

Reduction: Titanium hydrides and (Z)-octadec-9-enol.

Substitution: New titanium alkoxides or carboxylates.

Scientific Research Applications

Titanium tetrakis((Z)-octadec-9-enolate) has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and the formation of complex organic molecules.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its antimicrobial properties and potential use in medical coatings and implants.

Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and composites.

Mechanism of Action

The mechanism by which titanium tetrakis((Z)-octadec-9-enolate) exerts its effects is primarily through its ability to coordinate with various substrates, facilitating chemical transformations. The titanium center acts as a Lewis acid, activating the substrates and enabling reactions such as polymerization and oxidation. The (Z)-octadec-9-enolate ligands provide steric and electronic stabilization, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Titanium tetrakis(isopropoxide): Another titanium alkoxide with different ligands, used in similar applications but with different reactivity and selectivity.

Titanium tetrakis(ethoxide): Similar in structure but with ethoxide ligands, used in sol-gel processes and as a precursor for titanium dioxide.

Uniqueness: Titanium tetrakis((Z)-octadec-9-enolate) is unique due to the presence of long-chain unsaturated ligands, which impart distinct physical and chemical properties. These ligands enhance the compound’s solubility in organic solvents and provide additional functionalization sites for further chemical modifications.

Biological Activity

Titanium tetrakis((Z)-octadec-9-enolate), also known by its CAS number 26291-85-0, is an organometallic compound with significant potential in various biological applications. Its unique structure, characterized by a titanium center coordinated with four (Z)-octadec-9-enolate ligands, contributes to its distinctive physical and chemical properties, including solubility and reactivity in organic synthesis. This article explores the biological activity of this compound, emphasizing its antimicrobial properties, potential applications in drug delivery systems, and biocompatibility.

- Molecular Formula : C72H140O4Ti

- Molecular Weight : 1117.75 g/mol

- Structure : The presence of long-chain (Z)-octadec-9-enolate ligands enhances solubility and stability, making it suitable for various applications.

Biological Activity Overview

Research indicates that titanium tetrakis((Z)-octadec-9-enolate) possesses notable biological activities, particularly in the fields of antimicrobial research and biocompatible materials. The following sections detail these findings.

Antimicrobial Properties

A study highlighted the compound's potential as an antimicrobial agent. It has been evaluated for its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism proposed involves the compound's ability to chelate iron, thereby inhibiting bacterial growth by limiting iron bioavailability necessary for their proliferation .

Biocompatibility and Drug Delivery

Titanium tetrakis((Z)-octadec-9-enolate) has shown promise in biocompatible applications. Its compatibility with biological tissues makes it a candidate for use in medical implants and drug delivery systems. The interaction of this compound with biological substrates suggests it could facilitate the targeted delivery of therapeutic agents while minimizing cytotoxic effects on non-cancerous cells .

Comparative Analysis with Other Titanium Compounds

The following table compares titanium tetrakis((Z)-octadec-9-enolate) with other titanium alkoxides based on their ligand types and unique features:

| Compound Name | Ligand Type | Unique Features |

|---|---|---|

| Titanium tetrakis(isopropoxide) | Isopropoxide | Different steric properties affecting reactivity |

| Titanium tetrakis(ethoxide) | Ethoxide | Smaller ligands leading to different solubility |

| Titanium tetrakis(butoxide) | Butoxide | Varying chain length influences physical properties |

| Titanium tetrakis((Z)-octadec-9-enolate) | (Z)-Octadec-9-enolate | Unique solubility and stability characteristics |

The long-chain (Z)-octadec-9-enolate ligands confer distinct advantages over other ligands, making titanium tetrakis((Z)-octadec-9-enolate) particularly suitable for specific biomedical applications.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation demonstrated that titanium tetrakis((Z)-octadec-9-enolate) exhibited significant antimicrobial activity against MRSA strains. The study employed a series of assays to assess the Minimum Inhibitory Concentration (MIC), revealing promising results that warrant further exploration in clinical settings .

- Biocompatibility Assessment : In vitro studies have shown that this compound interacts favorably with human cell lines, displaying low cytotoxicity while maintaining effective drug delivery capabilities. This characteristic positions it as a viable candidate for future biomedical applications .

Properties

CAS No. |

26291-85-0 |

|---|---|

Molecular Formula |

C72H140O4Ti |

Molecular Weight |

1117.7 g/mol |

IUPAC Name |

(Z)-octadec-9-en-1-olate;titanium(4+) |

InChI |

InChI=1S/4C18H35O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*9-10H,2-8,11-18H2,1H3;/q4*-1;+4/b4*10-9-; |

InChI Key |

SJZOMFBRJGBJJU-UJUIXPSJSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].[Ti+4] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].[Ti+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.